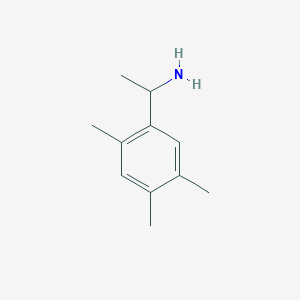

1-(2,4,5-Trimethylphenyl)ethan-1-amine

Description

1-(2,4,5-Trimethylphenyl)ethan-1-amine is a secondary amine featuring a phenyl ring substituted with methyl groups at the 2-, 4-, and 5-positions. Its molecular formula is C₁₁H₁₇N, with a molecular weight of 163.26 g/mol (calculated from and ). The compound is structurally characterized by a planar aromatic ring with sterically demanding methyl substituents, which influence its electronic and steric properties.

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

1-(2,4,5-trimethylphenyl)ethanamine |

InChI |

InChI=1S/C11H17N/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6,10H,12H2,1-4H3 |

InChI Key |

ZAXBCXGNOPSFGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(C)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,5-Trimethylphenyl)ethan-1-amine typically involves the alkylation of 2,4,5-trimethylbenzene with an appropriate amine precursor. One common method is the reductive amination of 2,4,5-trimethylbenzaldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5-Trimethylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine or alkane.

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines or alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2,4,5-Trimethylphenyl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trimethylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

The following table compares 1-(2,4,5-Trimethylphenyl)ethan-1-amine with structurally related aryl ethanamines:

Key Observations :

- Halogens (Br, F, Cl) are electron-withdrawing, polarizing the ring and favoring halogen bonding ().

- Steric Effects : The 2,4,5-trimethyl substitution introduces significant steric hindrance, which may reduce reactivity at the amine group compared to less substituted analogs.

Physicochemical Properties

- Spectroscopic Data :

Biological Activity

1-(2,4,5-Trimethylphenyl)ethan-1-amine, also known as 1-(2,4,5-trimethylphenyl)ethylamine or (1R)-1-(2,4,5-trimethylphenyl)ethanamine, is an organic compound with the molecular formula C11H17N. This compound is a derivative of phenethylamine and features a unique arrangement of three methyl groups on the benzene ring. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The structural formula of this compound can be represented as follows:

The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The compound can function as an agonist or antagonist , modulating the activity of these targets and influencing numerous biochemical pathways. The specific mechanism may vary depending on the biological context and application.

Biological Activity and Applications

Research indicates that this compound exhibits several pharmacological properties:

- Enzyme Interaction : The compound has been studied for its ability to interact with enzymes involved in metabolic pathways. For instance, it may inhibit or activate specific enzymes related to neurotransmitter synthesis or degradation.

- Neuropharmacological Effects : There is evidence suggesting that this compound may influence neurochemical systems. It has been investigated for potential effects on mood regulation and cognitive functions.

- Therapeutic Potential : As a precursor for pharmaceutical compounds, this compound could be developed into drugs targeting various conditions such as depression or anxiety disorders.

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with this compound:

- Neuroprotective Effects : A study demonstrated that related compounds exhibit neuroprotective properties in models of ischemic injury. This suggests that this compound may also have similar protective effects on neuronal cells during stress conditions .

- Interaction with Receptors : Research has shown that the compound can modulate receptor activity in vitro. For instance, it may affect serotonin receptors which are crucial in mood regulation .

- Synthesis and Derivatives : The synthesis of this compound has been explored in various contexts to produce derivatives with enhanced biological activity . These derivatives are being investigated for their pharmacological profiles.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2,4,6-Trimethylphenyl)ethan-1-amine | Methyl groups at positions 2, 4, and 6 | Different receptor interactions |

| 1-(3,4,5-Trimethylphenyl)ethan-1-amine | Methyl groups at positions 3, 4, and 5 | Potentially altered pharmacokinetics |

| 1-(2,3,5-Trimethylphenyl)ethan-1-amine | Methyl groups at positions 2, 3, and 5 | Varies significantly from target effects |

This table illustrates how the positioning of methyl groups can influence the biological activity and interaction profiles of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.